molecular formula C23H15NO8 B13149861 2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid

2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid

Cat. No.: B13149861
M. Wt: 433.4 g/mol
InChI Key: HRGYTSRAHGVTOM-UHFFFAOYSA-N
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Description

2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial applications due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted xanthenes .

Scientific Research Applications

2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

    Biology: Employed in the labeling of biomolecules for imaging and tracking within cells.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.

    Industry: Utilized in the manufacturing of fluorescent inks and dyes.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the energy and re-emits it as visible light. This property is exploited in various imaging techniques. The molecular targets and pathways involved include interactions with cellular components like proteins and nucleic acids, allowing for detailed visualization of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.

    Rhodamine: A related compound with a different core structure, used in similar applications.

    Eosin: A brominated derivative of fluorescein, used as a biological stain.

Uniqueness

2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions. Its spiro structure also provides enhanced stability and fluorescence compared to other xanthene dyes.

Properties

Molecular Formula

C23H15NO8

Molecular Weight

433.4 g/mol

IUPAC Name

2-(4-carbamoyl-6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyacetic acid

InChI

InChI=1S/C23H15NO8/c24-21(28)13-2-1-3-16-20(13)22(29)32-23(16)14-6-4-11(25)8-17(14)31-18-9-12(5-7-15(18)23)30-10-19(26)27/h1-9,25H,10H2,(H2,24,28)(H,26,27)

InChI Key

HRGYTSRAHGVTOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCC(=O)O)OC2=O)C(=O)N

Origin of Product

United States

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